molecular formula C9H16O B1655240 (5R)-3,3,5-trimethylcyclohexan-1-one CAS No. 33496-82-1

(5R)-3,3,5-trimethylcyclohexan-1-one

Cat. No. B1655240
CAS RN: 33496-82-1
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-ZETCQYMHSA-N
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Description

(5R)-3,3,5-trimethylcyclohexan-1-one , also known as pulegone , is a bicyclic ketone compound. It belongs to the class of monoterpenoids and is commonly found in various plant species, including mint and pennyroyal. Pulegone has a characteristic minty aroma and is often used in flavorings, perfumes, and insect repellents.



Synthesis Analysis

The synthesis of pulegone involves several methods, including extraction from natural sources (such as essential oils) and chemical synthesis. One common route is the oxidation of menthone , another natural compound found in mint oils. This oxidation process converts menthone into pulegone.



Molecular Structure Analysis

Pulegone has the following molecular formula: C[sub]10[/sub]H[sub]16[/sub]O . Its structure consists of a cyclohexane ring with three methyl groups (hence the name 3,3,5-trimethylcyclohexan-1-one ). The stereochemistry is specified as (5R) , indicating the configuration of the chiral center at position 5.



Chemical Reactions Analysis

Pulegone can undergo various chemical reactions, including:



  • Oxidation : Pulegone can be further oxidized to form menthofuran , which is also found in mint oils.

  • Reduction : Reduction of pulegone yields menthol , a well-known compound with cooling properties.

  • Isomerization : Under certain conditions, pulegone can isomerize to form isopulegone .



Physical And Chemical Properties Analysis


  • Physical State : Pulegone is a colorless to pale yellow liquid at room temperature.

  • Odor : It has a characteristic minty odor.

  • Boiling Point : Pulegone boils at approximately 224°C .

  • Solubility : It is soluble in organic solvents (e.g., ethanol, ether) but sparingly soluble in water.


Scientific Research Applications

Stereocontrol in Synthesis

Stereocontrol is a crucial aspect of chemical synthesis, especially in creating compounds with specific stereogenic centers. For example, the research by Fleming, Maiti, and Ramarao (2003) demonstrates the stereocontrol of 1,5-related stereocenters using an intermediate silyl group, highlighting the diastereoselectivity of nucleophilic attack on a double bond adjacent to a stereogenic center. This work is significant for understanding the stereochemical outcomes in the synthesis of complex molecules, potentially including derivatives of (5R)-3,3,5-trimethylcyclohexan-1-one (Fleming, Maiti, & Ramarao, 2003).

Catalytic Hydrogenation

The catalytic hydrogenation process is vital in industrial chemistry for producing various chemicals. An experimental study by Ray and Carr (1995) on the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in a simulated countercurrent moving-bed chromatographic reactor showcases the efficiency and effectiveness of this process in achieving high product purity and reactant conversion, which could be relevant for the production of (5R)-3,3,5-trimethylcyclohexan-1-one under similar conditions (Ray & Carr, 1995).

Organosilicon Building Blocks

Organosilicon compounds serve as essential building blocks in organic synthesis, offering unique reactivity and stability. Geyer et al. (2015) discussed the synthesis of Si- and C-functional organosilicon compounds based on 4-silacyclohexan-1-ones, which are valuable for constructing various molecular architectures. This research may provide insights into synthesizing (5R)-3,3,5-trimethylcyclohexan-1-one derivatives with organosilicon functionalities, expanding its utility in synthetic chemistry (Geyer et al., 2015).

Enzymatic Asymmetric Synthesis

Enzymatic synthesis offers a green and efficient approach to producing chiral compounds. Wada et al. (2003) demonstrated the enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione using a two-step enzymatic reduction. This method highlights the potential for using biocatalysis to synthesize (5R)-3,3,5-trimethylcyclohexan-1-one and its derivatives with high stereocontrol and environmental friendliness (Wada et al., 2003).

Safety And Hazards


  • Toxicity : Pulegone can be toxic if ingested in large quantities. It is metabolized in the liver to form hepatotoxic intermediates.

  • Pregnancy : Pregnant individuals should avoid exposure to pulegone, as it may cause uterine contractions.

  • Environmental Impact : Pulegone is toxic to aquatic organisms and should be handled with care.


Future Directions

Research on pulegone continues to explore its potential applications, safety profiles, and environmental impact. Future studies may focus on optimizing its synthesis, understanding its pharmacological effects, and developing safer alternatives for insect repellency.


properties

IUPAC Name

(5R)-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWICCRDBKBMH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349029
Record name (R)-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-3,3,5-trimethylcyclohexan-1-one

CAS RN

33496-82-1
Record name (R)-3,3,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetone (11.6 g.) in ethanol (50 c.c.) was stirred at below 0°C and 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 80% pure) added. After stirring for ca. 1 hour the solid had dissolved. To the solution was added magnesium sulphate and it was stored at 0° overnight. Filtration and distillation gave acetone and dihydroisophorone (probably containing some symmetrical amino-peroxide ##EQU20## and a product (2.2 g.), b.p. 75° - 78°/1.0 mm, had a peroxide equivalent 239.4 and gave N, 6.3% an elemental analysis.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred mixture of cyclohexanone (19.6 g.) and ethanol (50 c.c.), kept at or below 0°C, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g., 78% pure); solution was complete in ca. 10 min. To the solution was added conc. sulphuric acid (3 drops) and magnesium sulphate and the mixture was stored at 0°C for 3 days. The solid was filtered off, the filtrate washed with water, dried and distilled, to give cyclohexanone, dihydroisophorone and a fraction (11.5 g.), b.p. 90° - 100° at 0.02 mm.Hg., peroxide equivalent 179. By mass spectroscopy the product was shown to contain the unsymmetrical peroxide ##SPC32##
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

Butyraldehyde (14.4 g.) was mixed with petrol (b.p. 40° - 60°) (50 c.c.) and to the stirred solution at <0° was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 89% pure). The peroxide dissolved within a few minutes. To the solution were added magnesium sulphate and concentrated sulphuric acid (6 drops) and the mixture stored at 0° overnight. The solution was filtered, the filtrate washed with water, dried and distilled to give unreacted butyraldehyde, dihydroisophorone and a product (11.1 g.), b.p. 85° - 110°/1.0mm. with a peroxide equivalent of 231, and a perchloric equivalent of 233. The elemental analysis gave C, 68.6%; H, 11.:5%; N, 6.6%. The product was identified as: ##SPC22##
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Reaction Step Four
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 2
(5R)-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 3
(5R)-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 4
(5R)-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
(5R)-3,3,5-trimethylcyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
(5R)-3,3,5-trimethylcyclohexan-1-one

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